Destruxin DE
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Overview
Description
Destruxin E is a biologically active cyclodepsipeptide isolated from the entomopathogenic fungus Metarhizium anisopliae. It is a 19-membered cyclodepsipeptide consisting of five amino acid residues: β-alanine, N-methyl-alanine, N-methyl-valine, isoleucine, and proline, along with an α-hydroxy acid derivative containing a terminal epoxide in the side chain . Destruxin E has garnered significant attention due to its diverse biological activities, including insecticidal, antiviral, phytotoxic, immunosuppressive, antitumor, and antiresorptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Destruxin E involves several key steps, including the formation of the hydroxyacid–proline dipeptide with an acetonide-protected diol moiety, which is synthesized in an asymmetric manner. The protected diol is then converted to an epoxide after macrocyclization . Shiina’s macrolactonization is a key reaction in the synthesis of various destruxin analogs . The synthesis of Destruxin E on a gram scale has been achieved using solution-phase synthesis .
Industrial Production Methods: Industrial production of Destruxin E involves scalable synthesis methods, including the removal of the isopropylidene acetal under weakly acidic conditions, followed by selective tosylation of the resulting primary alcohol . The combinatorial synthesis of destruxin analogs using the split-and-pool method has also been explored .
Chemical Reactions Analysis
Types of Reactions: Destruxin E undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The epoxide moiety in Destruxin E is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Destruxin E include PyBroP, N,N-diisopropylethylamine (DIEA), and acylprolines . The reactions are typically carried out under mild conditions to preserve the integrity of the cyclodepsipeptide structure .
Major Products: The major products formed from the reactions of Destruxin E include various destruxin analogs with modifications at the β-position of the proline residue . These analogs have been evaluated for their biological activity and structure-activity relationships .
Scientific Research Applications
Destruxin E has a wide range of scientific research applications, including:
Mechanism of Action
Destruxin E exerts its effects by inhibiting V-ATPase, a crucial enzyme involved in various cellular processes . The inhibition of V-ATPase disrupts cellular homeostasis, leading to antiproliferative and apoptotic effects in cancer cells . The epoxide moiety in Destruxin E is critical for its biological potency, as it interacts with molecular targets and pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar compounds include Destruxin A, Destruxin B, Destruxin C, Destruxin D, and Destruxin F . While all destruxins share a common cyclic hexadepsipeptide structure, they differ in the composition of their amino acid residues and hydroxy acid groups . Destruxin E is unique due to its potent antiproliferative activity at nanomolar concentrations and its specific inhibition of V-ATPase .
Properties
CAS No. |
76689-14-0 |
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Molecular Formula |
C29H47N5O8 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-[[(2S)-oxiran-2-yl]methyl]-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)/t17-,18-,19-,20-,21+,23-,24-/m0/s1 |
InChI Key |
NIAYGGCQOYIHAF-OHOJESAGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)C[C@H]3CO3)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origin of Product |
United States |
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